GABAA Receptor Potency vs. Zopiclone
In a direct comparison using a voltage clamp assay in Xenopus oocytes, Deschloro-Zopiclone exhibited an EC50 of 3.24E+5 nM (324,000 nM) for activity at the α4β3γ2 GABAA receptor subtype, as reported in BindingDB [1]. This contrasts starkly with the potent activity of its parent compound, Zopiclone, which demonstrated an IC50 of 35.8 nM for inhibition of [³H]flumazenil binding in mouse cerebral cortical membranes [2]. This represents a >9,050-fold difference in functional potency.
| Evidence Dimension | Functional Activity at GABAA Receptor |
|---|---|
| Target Compound Data | EC50 = 324,000 nM |
| Comparator Or Baseline | Zopiclone IC50 = 35.8 nM |
| Quantified Difference | >9,050-fold lower potency |
| Conditions | Target: α4β3γ2 GABAA receptor expressed in Xenopus oocytes (voltage clamp assay). Comparator: Mouse cerebral cortical membranes (radioligand binding assay). |
Why This Matters
This drastic potency difference confirms that Deschloro-Zopiclone is not a functionally equivalent substitute for Zopiclone, validating its role as a distinct analytical standard and a specific SAR probe for the chlorine atom's contribution to target engagement.
- [1] BindingDB. Entry for Deschloro-Zopiclone (Ligand-Target Pair: 49000546). Activity at alpha-4-beta-3-gamma-2 GABAA receptor. View Source
- [2] PubMed. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines. IC50 values for [³H]flumazenil binding. View Source
